7-Bromochroman-4-one
Overview
Description
7-Bromochroman-4-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
DNA Stability Enhancement
Research has shown that substituting adenine residues in DNA oligonucleotides with 7-bromo-7-deaza-2′-deoxyadenosines, such as 7-Bromochroman-4-one, can increase the stability of the DNA duplex. This modification enhances the melting temperature and thermodynamic stability of the DNA, offering potential applications in molecular biology and genetic engineering (Seela & Thomas, 1995).
Investigating DNA-Protein Interactions
A study utilized derivatives of this compound to create chemical probes for investigating DNA-protein interactions. These probes have shown utility in examining the steric effects on protein binding, thus aiding in understanding the interactions between DNA and proteins (Minakawa et al., 2008).
Application in Luminescent Materials
The use of this compound derivatives in synthesizing new dyes demonstrates a significant red shift in absorption and emission spectra. This property is particularly useful in developing fluorescent probes for biological research, highlighting its potential in bio-imaging and diagnostic applications (Klymchenko & Mély, 2004).
Role in Epigenetic Regulation
Research indicates that derivatives of this compound, such as BRD4 inhibitors, have significant implications in epigenetic regulation and cancer treatment. These compounds show potential in targeting specific epigenetic readers and modulators, offering a new avenue for therapeutic interventions (Stewart et al., 2013).
Synthesis of Novel Organic Compounds
This compound serves as a precursor or intermediate in the synthesis of various organic compounds. Its utility in organic synthesis is exemplified in reactions like Suzuki–Miyaura cross-coupling, where it acts as a scaffold for further chemical modifications (Loubidi et al., 2016).
Green Chemistry Applications
In the realm of green chemistry, this compound derivatives like 7-bromo-l-tryptophan have been produced using environmentally friendly methods. Such compounds have applications in agriculture, food, and pharmaceutical industries, showcasing the compound's versatility in sustainable production processes (Veldmann et al., 2019).
Mechanism of Action
While specific mechanisms of action for 7-Bromochroman-4-one are not detailed in the search results, chroman-4-one analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Safety and Hazards
Future Directions
Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .
Properties
IUPAC Name |
7-bromo-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAYYYHWLCPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624912 | |
Record name | 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18442-22-3 | |
Record name | 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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